

A Comparative Spectroscopic Analysis of Pyrazole Aldehyde Isomers

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Compound of Interest

Compound Name: 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde

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A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 1H-pyrazole-3-carboxaldehyde, 1H-pyrazole-4-carboxaldehyde, and 1H-pyrazole-5-carboxaldehyde.

This guide provides a comprehensive comparison of the spectroscopic properties of three key pyrazole aldehyde isomers, crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. Understanding their unique spectral fingerprints is essential for unambiguous identification, reaction monitoring, and quality control in drug discovery and development. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for each pyrazole aldehyde isomer.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
1H-Pyrazole-3-carboxaldehyde	9.88 (s, 1H), 8.05 (d, J = 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H)	CHO, H5, H4
1H-Pyrazole-4-carboxaldehyde	9.78 (s, 1H), 8.35 (s, 2H)	CHO, H3/H5
1H-Pyrazole-5-carboxaldehyde	9.85 (s, 1H), 7.85 (d, J = 2.0 Hz, 1H), 6.75 (d, J = 2.0 Hz, 1H)	CHO, H3, H4

Table 2: ^{13}C NMR Spectroscopic Data (DMSO- d_6)

Compound	Chemical Shift (δ , ppm)	Assignment
1H-Pyrazole-3-carboxaldehyde	185.2, 145.8, 139.5, 112.1	C=O, C3, C5, C4
1H-Pyrazole-4-carboxaldehyde	186.3, 139.5, 122.9	C=O, C3/C5, C4
1H-Pyrazole-5-carboxaldehyde	185.0, 148.9, 132.0, 111.8	C=O, C5, C3, C4

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Compound	Key Absorption Bands (cm^{-1})	Assignment
1H-Pyrazole-3-carboxaldehyde	3125 (N-H stretch), 2850 (C-H stretch, aldehyde), 1685 (C=O stretch)	N-H, C-H (aldehyde), C=O
1H-Pyrazole-4-carboxaldehyde	3140 (N-H stretch), 2845 (C-H stretch, aldehyde), 1690 (C=O stretch)	N-H, C-H (aldehyde), C=O
1H-Pyrazole-5-carboxaldehyde	3130 (N-H stretch), 2855 (C-H stretch, aldehyde), 1680 (C=O stretch)	N-H, C-H (aldehyde), C=O

Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1H-Pyrazole-3-carboxaldehyde	96 [M] ⁺	95 [M-H] ⁺ , 68 [M-CO] ⁺ , 67 [M-CHO] ⁺
1H-Pyrazole-4-carboxaldehyde	96 [M] ⁺	95 [M-H] ⁺ , 68 [M-CO] ⁺ , 67 [M-CHO] ⁺
1H-Pyrazole-5-carboxaldehyde	96 [M] ⁺	95 [M-H] ⁺ , 68 [M-CO] ⁺ , 67 [M-CHO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the pyrazole aldehyde isomer was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

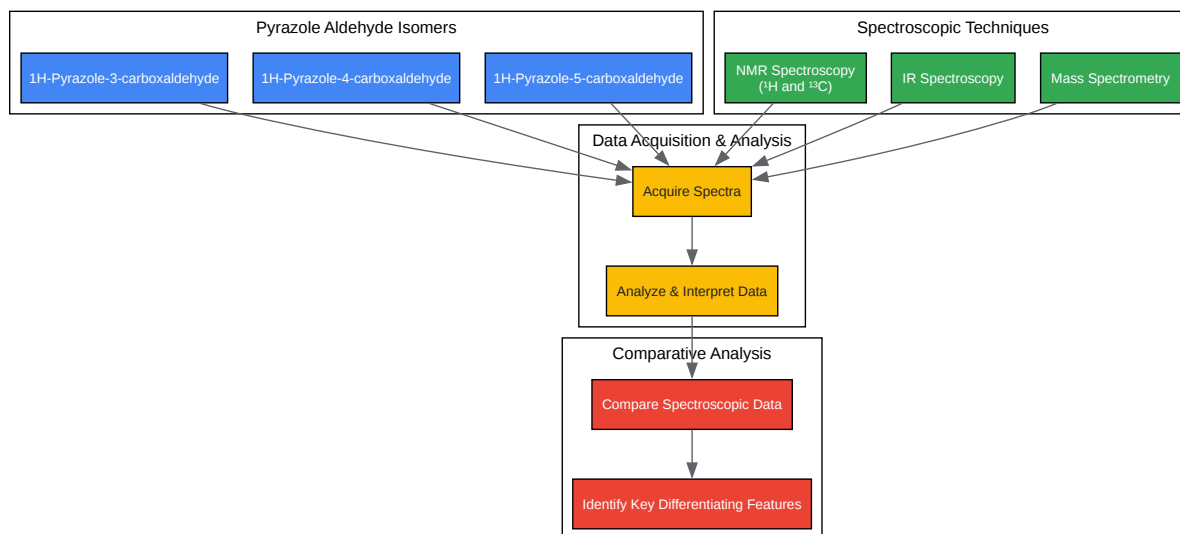
- **Sample Preparation:** A small amount of the solid pyrazole aldehyde isomer was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
- **Acquisition:** The IR spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer equipped with an electron impact (EI) ionization source.
- **Sample Introduction:** The sample was introduced via a direct insertion probe.
- **Ionization:** Electron impact ionization was performed at an electron energy of 70 eV.
- **Analysis:** The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-200.

Spectroscopic Comparison Workflow

The logical workflow for the spectroscopic comparison of the pyrazole aldehyde isomers is illustrated in the following diagram.



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Spectroscopic analysis workflow for pyrazole aldehyde isomers.

This comprehensive guide serves as a valuable resource for the accurate identification and characterization of pyrazole aldehyde isomers, facilitating advancements in medicinal chemistry and drug development.

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